O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate
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Overview
Description
O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . This compound is characterized by the presence of an oxalate ester functional group, which is known for its reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohol, 2-(3,5-dimethylphenyl)ethanol, in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(3,5-Dimethylphenyl)ethanol and oxalic acid.
Reduction: 2-(3,5-Dimethylphenyl)ethane-1,2-diol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate: Similar structure but with different substitution pattern on the phenyl ring.
O1-[2-(4-Methylphenyl)ethyl] O2-ethyl oxalate: Another related compound with a single methyl group on the phenyl ring.
Uniqueness
O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry .
Biological Activity
O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate is an organic compound characterized by its unique molecular structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H18O4
- Molecular Weight : 250.29 g/mol
- Functional Groups : Contains ester and aromatic groups which contribute to its reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as both an inhibitor and an activator in biochemical pathways:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic processes, influencing cellular functions.
- Receptor Modulation : The compound can bind to receptors, altering signal transduction pathways that affect cell growth and differentiation.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and cardiovascular disorders.
Anti-urolithiasis Potential
This compound has been explored for its potential to prevent kidney stone formation (urolithiasis). Studies suggest that it may regulate the crystallization of calcium oxalate crystals, reducing their cytotoxicity to renal cells. This mechanism involves:
- Inhibition of Crystal Growth : The compound may inhibit the growth of calcium oxalate monohydrate (COM) crystals while promoting the formation of calcium oxalate dihydrate (COD), which is less harmful to cells .
Cytotoxicity Studies
In vitro studies have demonstrated varying levels of cytotoxicity associated with the compound. For instance, when tested on human renal tubular epithelial cells (HK-2), higher concentrations of related compounds induced cell damage due to smaller crystal sizes formed during crystallization processes .
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other oxalate derivatives but exhibits unique biological properties due to its specific substitution pattern:
Table 2: Comparison with Similar Compounds
Compound | Structural Features | Unique Properties |
---|---|---|
This compound | 3,5-dimethyl substitution | Enhanced antioxidant and anti-urolithiasis activity |
O1-[2-(4-Methylphenyl)ethyl] O2-ethyl oxalate | 4-methyl substitution | Different reactivity profile |
O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate | 2,3-dimethyl substitution | Variability in enzyme interaction |
Properties
IUPAC Name |
2-O-[2-(3,5-dimethylphenyl)ethyl] 1-O-ethyl oxalate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)14(16)18-6-5-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBPYFVURJMSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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